Vitamin k5
Overview
Description
Vitamin K5, also known as 2-methyl-1,4-naphthoquinone, is a synthetic derivative of the naturally occurring vitamin K family. Unlike its natural counterparts, vitamin K1 (phylloquinone) and vitamin K2 (menaquinone), this compound is not found in nature but is synthesized for various applications. It is primarily known for its role in blood coagulation and bone metabolism, similar to other members of the vitamin K family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin K5 is synthesized through the alkylation of 1,4-naphthoquinone with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is subjected to rigorous quality control measures to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Vitamin K5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Substitution: The methyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of various quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
Vitamin K5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in cellular processes such as apoptosis and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoporosis and cardiovascular diseases.
Industry: Used in the formulation of certain pharmaceuticals and dietary supplements
Mechanism of Action
Vitamin K5 exerts its effects primarily through its role in the carboxylation of glutamate residues in specific proteins. This process is essential for the activation of these proteins, which are involved in blood coagulation and bone metabolism. The molecular targets of this compound include gamma-glutamyl carboxylase, an enzyme that catalyzes the carboxylation reaction. The pathway involves the conversion of this compound to its active form, which then participates in the carboxylation process .
Comparison with Similar Compounds
Vitamin K1 (Phylloquinone): Found in green leafy vegetables and involved in photosynthesis.
Vitamin K2 (Menaquinone): Produced by bacteria and found in fermented foods.
Vitamin K3 (Menadione): A synthetic form used in animal feed and some supplements
Comparison:
Uniqueness: Vitamin K5 is unique in its synthetic origin and specific applications in research and industry. Unlike natural forms, it is not involved in dietary intake but is used for its chemical properties.
Activity: While vitamin K1 and K2 are primarily involved in physiological processes, this compound is more commonly used in experimental and industrial settings
This compound continues to be an important compound in various fields, contributing to advancements in science and industry.
Properties
IUPAC Name |
4-amino-2-methylnaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQFCTZXVAPVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130-24-5 (hydrochloride) | |
Record name | Vitamin K5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3075042 | |
Record name | Vitamin K5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-70-5, 130-24-5 | |
Record name | Vitamin K5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitamin K5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitamin K5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methyl-1-naphthylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VITAMIN K5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP97T7O0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Amino-2-methyl-1-naphthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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